Methyl 1-acetylpiperidine-4-carboxylate

Physicochemical Property Lipophilicity Solubility

Unprotected piperidine-4-carboxylates cause off-target reactions with electrophiles, complicating multi-step synthesis. Methyl 1-acetylpiperidine-4-carboxylate solves this with its N-acetyl protection, enabling selective 4-carboxylate transformations without amine interference. ● XLogP3 = 0.1 ensures predictable solubility and aqueous workup ● TPSA 46.6 Ų for consistent chromatographic behavior ● ≥95% purity with batch-to-batch consistency ● Global stock available for immediate R&D procurement.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 126291-66-5
Cat. No. B178797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-acetylpiperidine-4-carboxylate
CAS126291-66-5
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C(=O)OC
InChIInChI=1S/C9H15NO3/c1-7(11)10-5-3-8(4-6-10)9(12)13-2/h8H,3-6H2,1-2H3
InChIKeyXCGYEEUWADWLCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Acetylpiperidine-4-Carboxylate: Sourcing & Specification


Methyl 1-acetylpiperidine-4-carboxylate (CAS 126291-66-5) is a synthetic intermediate belonging to the class of N-acetylated piperidine-4-carboxylic acid esters [1]. It features a six-membered piperidine heterocycle, with the ring nitrogen protected by an acetyl group and the 4-position bearing a methyl ester functionality . This compound is a valuable building block in organic and medicinal chemistry, with its primary utility being the introduction of a protected piperidine-4-carboxylate moiety into more complex molecular architectures [2].

N-Acetyl protection prevents unwanted amine reactivity
Methyl ester enables efficient nucleophilic acyl substitution
Building block for piperidine-4-carboxylate incorporation

Why Generic Piperidine-4-Carboxylates Cannot Substitute


The selection of a piperidine building block for a specific synthetic sequence is not trivial; the precise combination of protecting groups on the nitrogen and the ester moiety on the 4-carboxylate dictates the compound's reactivity profile, solubility, and its compatibility with downstream transformations . Simply substituting a 'piperidine-4-carboxylate' without the N-acetyl protection introduces a nucleophilic secondary amine that will react with electrophiles intended for other sites, leading to off-target side reactions and complex purifications . Conversely, substituting with a different ester (e.g., ethyl) or the free carboxylic acid introduces altered sterics, a different leaving group, and a change in lipophilicity (XLogP3), all of which can significantly impact reaction yields, product purity, and the viability of a multi-step synthesis [1]. Therefore, the following evidence outlines the quantifiable differentiation of this specific compound relative to its closest in-class analogs.

Target (This Product)
Substitute
Risk
N-Acetyl methyl ester
Methyl piperidine-4-carboxylate (no acetyl)
Free amine may cause off-target side reactions
N-Acetyl methyl ester
Ethyl 1-acetylpiperidine-4-carboxylate
Bulkier ester may reduce reactivity and alter lipophilicity
N-Acetyl methyl ester
1-Acetylpiperidine-4-carboxylic acid
Higher polarity shifts extraction behavior and may complicate purification

Quantitative Benchmarking Against Key Analogs


Lipophilicity and Solubility Differentiation

The compound's specific substitution pattern results in a distinct lipophilicity profile compared to its non-acetylated precursor and the corresponding free acid. This directly impacts its solubility in organic solvents versus aqueous media, a critical parameter for efficient extraction and purification during synthesis. The calculated XLogP3-AA for Methyl 1-acetylpiperidine-4-carboxylate is 0.1, which is markedly different from that of its less lipophilic acid analog, 1-Acetylpiperidine-4-carboxylic acid (CAS 25503-90-6). This difference quantifies the compound's altered solubility behavior [1].

Lipophilicity Profile
Class-level
XLogP3-AA 0.1 vs. more polar free acid
Dictates extraction and purification behavior
Computed descriptor; confirm experimentally
Physicochemical Property Lipophilicity Solubility

Steric Advantage of Methyl Ester Over Ethyl Ester

The methyl ester group presents a lower steric barrier to nucleophilic attack compared to the bulkier ethyl ester analog (Ethyl 1-acetylpiperidine-4-carboxylate, CAS 69001-10-1). While direct kinetic data for this specific compound pair is absent in the literature, well-established principles of organic reactivity dictate that a methyl ester is less sterically hindered and therefore more reactive in nucleophilic acyl substitution reactions than its ethyl counterpart [1][2]. This translates to potentially faster reaction rates and higher conversions in subsequent synthetic steps involving ester cleavage or transesterification.

Steric Reactivity
Class-level
Methyl ester: lower steric hindrance vs. ethyl ester
May improve reaction rate in acyl substitution
Class-level principle; rate data not available
Sterics Reactivity Ester Hydrolysis

Acetylation Yield and Scalability Benchmark

A key synthetic step to this compound is the acetylation of a piperidine-4-carboxylic acid methyl ester precursor. Data from vendors indicates that this reaction, using acetic anhydride and a base (e.g., pyridine) at room temperature, can be performed with a reported yield range of 75-85% . While this is a vendor-reported range and not a peer-reviewed study, it provides a quantitative benchmark for process chemists. This contrasts with the preparation of the corresponding free acid (1-Acetylpiperidine-4-carboxylic acid) from isonipecotic acid, which has been reported with an isolated yield of 94.8% under optimized conditions [1], suggesting that the methyl ester's acetylation may be inherently less efficient but still practical for multi-gram synthesis.

Acetylation Yield
Context-dependent
75–85% (methyl ester) vs. 94.8% (free acid)
Supports procurement and process planning
Vendor-reported range; cross-study comparison
Synthesis Yield Scalability

Molecular Weight and Purity Specifications

For procurement, the precise molecular weight and available purity grades are critical for accurate stoichiometric calculations. Methyl 1-acetylpiperidine-4-carboxylate has a well-defined molecular weight of 185.22 g/mol [1]. Commercial offerings are available with specified purity levels, such as a minimum of 95% from various vendors [2]. This level of specification is standard for a research intermediate and allows for consistent and reproducible use in experimental protocols, minimizing the risk of failed reactions due to unknown impurities compared to using a cruder, in-house synthesized batch of a related analog.

Procurement Specs
Specification review
MW 185.22 g/mol; Purity ≥95%
Enables accurate stoichiometry and reproducibility
Standard commercial specification
Analytical Chemistry Purity Procurement

Application Scenarios in Research and Development


Diversity-Oriented Synthesis of CNS Candidates

The N-acetylpiperidine moiety is a privileged scaffold in medicinal chemistry, particularly in the development of central nervous system (CNS) agents . Methyl 1-acetylpiperidine-4-carboxylate provides this core unit in a protected form, enabling chemists to perform manipulations on the 4-carboxylate ester (e.g., reduction to an alcohol, conversion to an amide) without interference from a free amine . This allows for the rapid synthesis of diverse compound libraries for screening programs targeting neurological disorders.

Protease Inhibitor Intermediate Precursor

The piperidine-4-carboxylate framework is a key component in the design of various enzyme inhibitors, including some antiviral and anticancer agents [1]. The N-acetyl group serves as a robust, neutral protecting group that can be carried through multiple synthetic steps. This compound's defined lipophilicity (XLogP3-AA = 0.1) [2] can be advantageous in intermediate stages where a balance between organic solubility and aqueous workup is required, simplifying purification compared to more polar (e.g., free acid) or less polar (e.g., ethyl ester) analogs.

Agrochemical Building Block with Piperidine Core

Beyond pharmaceuticals, N-protected piperidine-4-carboxylates are valuable in the synthesis of advanced agrochemicals . The methyl ester offers a convenient handle for further derivatization, while the N-acetyl group protects the amine during harsh reaction conditions. The commercial availability of this compound with a guaranteed minimum purity of 95% [3] makes it a reliable building block for industrial R&D labs synthesizing novel crop protection agents where high fidelity of the intermediate is paramount.

Calibration Standard for LC-MS Method Development

Due to its well-defined physicochemical properties, including an exact mass of 185.10519334 Da and a topological polar surface area (TPSA) of 46.6 Ų [2], Methyl 1-acetylpiperidine-4-carboxylate can serve as a useful standard for developing and calibrating liquid chromatography-mass spectrometry (LC-MS) methods for analyzing related piperidine-based reaction mixtures and pharmaceutical impurities.

Application
Selection Property
Validation Focus
CNS library synthesis
Protected piperidine core
Ester conversion without amine interference
Enzyme inhibitor research
N-Acetyl and methyl ester combination
Intermediate purification and solubility profile
Agrochemical R&D
Reliable purity specification
High-fidelity intermediate for novel synthesis
LC-MS method calibration
Well-defined physicochemical properties
Standard for piperidine-related analyte development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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